molecular formula C22H16N4O3 B2942948 (Z)-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-5(4H)-one CAS No. 304684-36-4

(Z)-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-5(4H)-one

Cat. No. B2942948
CAS RN: 304684-36-4
M. Wt: 384.395
InChI Key: LCZVHNJDPCUOOX-FLFQWRMESA-N
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Description

(Z)-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-5(4H)-one, also known as BDHP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDHP is a pyrazolone derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Scientific Research Applications

Heterocyclic Synthesis and Chemical Characterization

Research has focused on the synthesis and structural elucidation of compounds related to "(Z)-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-5(4H)-one". These studies have led to the development of novel heterocyclic compounds through various synthetic pathways, offering insights into their chemical properties and potential applications.

  • Pyrazolo[5,1-c][1,4]benzoxazines Synthesis : A study detailed the preparation of pyrazolo[5,1-c][1,4]benzoxazines through intramolecular [3+2] cycloaddition reactions of hydrazonium chlorides with alkenes, showcasing a method to generate fused heterocycles (Shimizu et al., 1990).
  • Novel Pyrazole Derivatives Synthesis : Another study focused on the synthesis, structural elucidation, and Hirshfeld surface analysis of a novel pyrazole derivative, highlighting its molecular structure and potential for further chemical investigations (Naveen et al., 2018).

Antimicrobial and Anti-proliferative Activities

The compound and its derivatives have been evaluated for their biological activities, including antimicrobial and anti-proliferative effects. These studies contribute to the understanding of the compound's potential in medical and pharmaceutical applications.

  • Evaluation of Antimicrobial Activities : Research has demonstrated the synthesis of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, with compounds showing promising antimicrobial properties (Mansour et al., 2020).
  • Anti-proliferative Agent Identification : A specific derivative was identified as a promising anti-proliferative agent against HCT-116 cancer cells, indicating potential for cancer treatment applications (Mansour et al., 2020).

Physicochemical and Photophysical Properties

The compound's derivatives have also been studied for their physicochemical and photophysical properties, with applications in chemosensing and material sciences.

  • Fluorescent Chemosensor for Metal Ion Detection : A study on the multi-step synthesis and investigation of a novel pyrazoline heterocyclic D-π-A chromophore outlined its application as a fluorescent chemosensor for the detection of Fe3+ metal ions, demonstrating its utility in environmental monitoring and analytical chemistry (Khan, 2020).

properties

IUPAC Name

4-(1,3-benzodioxol-5-yldiazenyl)-2,5-diphenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3/c27-22-21(24-23-16-11-12-18-19(13-16)29-14-28-18)20(15-7-3-1-4-8-15)25-26(22)17-9-5-2-6-10-17/h1-13,25H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIJOQOHKCACPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=NC3=C(NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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